Demethylvestitol

Description

This compound has been reported in Anthyllis vulneraria, Endosamara racemosa, and Vigna mungo with data available.

Structure

3D Structure

Properties

IUPAC Name |

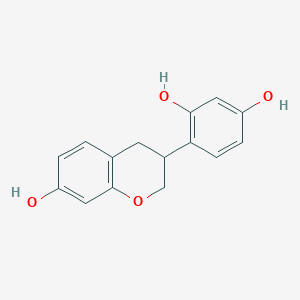

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBXHPHEBCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316570 | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65332-45-8 | |

| Record name | Demethylvestitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65332-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylvestitol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLVESTITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylvestitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Demethylvestitol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of demethylvestitol, a pterocarpan phytoalexin with significant biological activities. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis in plants, with a focus on the model legume Medicago truncatula. Quantitative data, detailed experimental protocols, and visual diagrams of the pathway and workflows are provided to support research and development efforts in phytochemistry and drug discovery.

Introduction to this compound and the Isoflavonoid Pathway

This compound, chemically known as 7,2'-dihydroxy-4'-methoxyisoflavanol, is a key intermediate in the biosynthesis of medicarpin, a major phytoalexin in many leguminous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. The biosynthesis of this compound is a branch of the well-characterized isoflavonoid pathway, which is itself a specialized branch of the general phenylpropanoid pathway.

The isoflavonoid pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a wide array of secondary metabolites. This guide will focus on the specific enzymatic conversions leading from the central isoflavonoid precursor, liquiritigenin, to this compound.

The Biosynthetic Pathway from Liquiritigenin to this compound

The biosynthesis of this compound from the flavanone liquiritigenin involves a sequence of seven key enzymatic reactions. The pathway can be broadly divided into two stages: the formation of the isoflavone intermediate formononetin, and the subsequent conversion of formononetin to this compound.

Stage 1: Biosynthesis of Formononetin

The initial steps of the pathway lead to the formation of the isoflavone formononetin, a critical branch-point intermediate.

-

Chalcone Synthase (CHS): The pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase, to produce 2',4',4-trihydroxychalcone (isoliquiritigenin).

-

Chalcone Isomerase (CHI): The chalcone is then cyclized by chalcone isomerase to form the flavanone (-)-liquiritigenin.

-

Isoflavone Synthase (IFS): This key enzyme, a cytochrome P450 monooxygenase, catalyzes an aryl migration reaction, converting liquiritigenin into 2,7,4'-trihydroxyisoflavanone.[1][2]

-

Isoflavone O-Methyltransferase (IOMT): The 4'-hydroxyl group of 2,7,4'-trihydroxyisoflavanone is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase to yield 2,7-dihydroxy-4'-methoxyisoflavanone.[1]

-

2-Hydroxyisoflavanone Dehydratase (HID): Finally, this unstable 2-hydroxyisoflavanone is dehydrated by 2-hydroxyisoflavanone dehydratase to form the stable isoflavone, formononetin.[1][2]

Stage 2: Conversion of Formononetin to this compound

Formononetin undergoes a series of reductions and a hydroxylation to yield this compound.

-

Isoflavone 2'-Hydroxylase (I2'H): Formononetin is hydroxylated at the 2' position by a cytochrome P450 monooxygenase, isoflavone 2'-hydroxylase, to produce 2'-hydroxyformononetin.[1]

-

Isoflavone Reductase (IFR): The double bond in the C-ring of 2'-hydroxyformononetin is then reduced by an NADPH-dependent isoflavone reductase to yield the isoflavanone, vestitone.[1]

-

Vestitone Reductase (VR): In the final step, the keto group at C-4 of vestitone is reduced by the NADPH-dependent enzyme vestitone reductase to produce the isoflavanol, 7,2'-dihydroxy-4'-methoxyisoflavanol, which is this compound.[1][3]

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway. Data has been compiled from studies on Medicago sativa and other related legumes.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Molecular Weight (kDa) |

| Chalcone Synthase | CHS | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | 1.7 (for 4-coumaroyl-CoA) | - | - | 8.0 | ~42-45 (monomer) |

| Chalcone Isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | - | - | - | 7.5 | ~25-27 |

| Isoflavone Synthase | IFS | Liquiritigenin, NADPH, O2 | 2,7,4'-trihydroxyisoflavanone | 5-15 (for liquiritigenin) | - | - | 7.5 | ~55-60 |

| Isoflavone O-Methyltransferase | IOMT | 2,7,4'-trihydroxyisoflavanone, SAM | 2,7-dihydroxy-4'-methoxyisoflavanone | 3 (for 2,7,4'-trihydroxyisoflavanone) | - | ~0.1 | 8.0-9.0 | ~40-43 |

| Isoflavone 2'-Hydroxylase | I2'H | Formononetin, NADPH, O2 | 2'-Hydroxyformononetin | 10-20 (for formononetin) | - | - | 7.5 | ~50-55 |

| Isoflavone Reductase | IFR | 2'-Hydroxyformononetin, NADPH | Vestitone | 5-10 (for 2'-hydroxyformononetin) | - | - | 6.5-7.0 | ~35-40 |

| Vestitone Reductase | VR | (3R)-Vestitone, NADPH | 7,2'-dihydroxy-4'-methoxyisoflavanol | 45 | - | - | 6.0 | ~34-38 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Expression and Purification of Recombinant Vestitone Reductase

This protocol describes the expression of vestitone reductase in E. coli and its subsequent purification.

4.1.1. Expression in E. coli

-

Vector Construction: The full-length coding sequence of vestitone reductase from a Medicago sativa cDNA library is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) with a hexahistidine (His6)-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at 25-30°C.

-

Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.2. Purification

-

Cell Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.

-

Clarification: The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: The His-tagged vestitone reductase is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and concentrate the protein.

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assay for Vestitone Reductase

This assay measures the activity of vestitone reductase by monitoring the consumption of NADPH.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 6.0)

-

0.2 mM NADPH

-

50 µM (3R)-Vestitone (dissolved in a small amount of DMSO)

-

Purified vestitone reductase enzyme (e.g., 1-5 µg)

-

Make up the final volume to 200 µL with sterile water.

-

-

Initiation: The reaction is initiated by the addition of the enzyme.

-

Incubation: The reaction mixture is incubated at 30°C.

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

-

Calculation: The rate of the reaction is calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Metabolite Analysis by HPLC

This protocol outlines the analysis of isoflavonoids, including this compound, from plant extracts.

-

Sample Extraction:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Extract the powder with 80% methanol (e.g., 100 mg of tissue in 1 mL of solvent) by sonication for 30 minutes.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm or a photodiode array (PDA) detector to scan a range of wavelengths.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Identify and quantify this compound and other isoflavonoids by comparing their retention times and UV spectra with those of authentic standards.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from phenylpropanoid precursors.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions from the flavanone liquiritigenin. Understanding this pathway at a molecular and quantitative level is crucial for efforts to engineer its production in microbial or plant-based systems for pharmaceutical and agricultural applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate and manipulate this important biosynthetic pathway. Future research may focus on the regulatory networks that control the expression of these biosynthetic genes and the potential for metabolic channeling to enhance the production of this compound and its derivatives.

References

Demethylvestitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylvestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its mechanism of action and methodologies for its study. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate further investigation into this promising compound.

Chemical Structure and Identification

This compound, systematically named 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol, is classified as a member of the hydroxyisoflavans.[1] Its chemical structure is characterized by a chroman ring system linked to a resorcinol (benzene-1,3-diol) moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol | [1] |

| CAS Number | 65332-45-8 | [2] |

| Molecular Formula | C₁₅H₁₄O₄ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| SMILES | C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O | [1] |

| InChI Key | CJZBXHPHEBCWLV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Biological Activities and Signaling Pathways

This compound has been reported to possess both anti-inflammatory and antiviral properties. While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key signaling pathways involved in inflammation and viral replication.

Anti-inflammatory Activity

Natural compounds with anti-inflammatory effects often target pro-inflammatory signaling cascades. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central regulators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.[4][5][6][7][8][9] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these pathways, leading to a reduction in the production of inflammatory mediators.

Antiviral Activity

The antiviral mechanism of this compound is not yet fully elucidated. Generally, antiviral agents can act at various stages of the viral life cycle, including viral entry, replication, and release.[10][11][12] Further research is needed to determine the specific viral targets and the stages of viral infection that are inhibited by this compound.

Experimental Protocols

The following sections provide generalized protocols for the extraction of this compound from plant sources and for conducting in vitro assays to evaluate its biological activities. These protocols are intended as a starting point and may require optimization based on the specific plant material and experimental setup.

Extraction of this compound from Plant Material (General Protocol)

This compound can be isolated from various plant sources, such as those from the Dalbergia or Medicago genera.[4][13][14][15] The following is a general workflow for its extraction and purification.

Methodology:

-

Preparation of Plant Material: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is macerated or refluxed with a suitable solvent (e.g., ethanol or methanol) to extract the secondary metabolites.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partition: The crude extract is subjected to liquid-liquid partitioning between an aqueous and an organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The organic phase is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing this compound.

-

Purification: The fractions containing this compound are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation (General Protocol)

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity.[2][16][17]

Methodology:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of 1% solution), phosphate-buffered saline (pH 6.4, 2.8 mL), and the test compound (this compound) at various concentrations.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Induction of Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vitro Antiviral Assay: Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[16]

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

-

Virus and Compound Incubation: A known titer of the virus is incubated with serial dilutions of this compound for a specific period (e.g., 1 hour) at 37°C.

-

Infection: The cell monolayers are infected with the virus-compound mixture.

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each concentration of the compound.

-

Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The 50% inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Synthesis

The total synthesis of isoflavans like this compound can be achieved through various synthetic routes. A common approach involves the construction of a deoxybenzoin intermediate followed by cyclization to form the chroman ring.[15]

Conclusion

This compound is a natural isoflavan with demonstrated anti-inflammatory and antiviral potential. This technical guide has provided a consolidated overview of its chemical structure, properties, and biological activities, along with generalized experimental protocols to aid in its further investigation. The presented information, including the structured data tables and workflow diagrams, is intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this promising natural product. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 65332-45-8 [amp.chemicalbook.com]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization and extraction of alfalfa (Medicago sativa) protein following multiple postharvest processing techniques coupled with protease inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of Isolation and Culture of Protoplasts in Alfalfa (Medicago sativa) Cultivar Regen-SY [scirp.org]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. sitesv2.anses.fr [sitesv2.anses.fr]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Demethylvestitol: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while specific quantitative data on its biological activities are limited in publicly available literature, this document outlines the established experimental protocols used to evaluate its potential anti-inflammatory and antiviral effects. Furthermore, it details key signaling pathways that are often modulated by compounds with such activities, providing a framework for future mechanism-of-action studies.

Chemical Properties

A clear identification of a compound is crucial for research and development. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₅H₁₄O₄[1][2] |

| CAS Number | 65332-45-8[3][4] |

| (R)-Demethylvestitol CAS Number | 64190-84-7[1] |

| Molecular Weight | 258.27 g/mol [1][2] |

| IUPAC Name | 4-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol[1] |

Potential Therapeutic Activities

Preliminary studies suggest that this compound possesses both anti-inflammatory and antiviral properties. While specific quantitative data such as IC₅₀ values for this compound were not available in the reviewed literature, this section details the standard experimental protocols used to assess these activities for compounds of this class.

Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

A standard in vitro method to evaluate the anti-inflammatory activity of a compound is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: The cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cultured cells are then treated with various concentrations of this compound.

-

Stimulation: Following a pre-incubation period with the test compound, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production.

-

Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antiviral Activity

The antiviral efficacy of a compound can be determined by its ability to inhibit viral replication, often measured using a plaque reduction assay.

This assay quantifies the reduction in the formation of viral plaques in cell culture monolayers in the presence of the test compound.

-

Cell Culture: A suitable host cell line, such as Vero cells, is grown to confluence in 24-well plates.

-

Viral Infection: The cell monolayers are infected with a known titer of HSV-1.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a substance like carboxymethyl cellulose to localize the spread of the virus.

-

Plaque Formation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by the virus).

-

Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque formation inhibition is calculated by comparing the number of plaques in the compound-treated wells to the virus-only control wells. The IC₅₀ value, representing the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Potential Mechanisms of Action: Key Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, compounds with anti-inflammatory and antiviral properties often exert their effects by modulating key cellular signaling pathways. The following are plausible targets for this compound that warrant further investigation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

References

- 1. Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Herpes Simplex Virus Type 1 Activity Evaluation of Natural Derived Phloroglucinol Derivatives and Their Molecular Mechanisms Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Demethylvestitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Demethylvestitol, a naturally occurring isoflavan with potential therapeutic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a proposed biosynthetic pathway are also included to support further research and drug development efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on spectroscopic techniques. Here, we summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 | d | 8.2 |

| H-4 | 2.95 | m | |

| H-5 | 6.40 | d | 2.4 |

| H-6 | 6.35 | dd | 8.2, 2.4 |

| H-8 | 6.25 | d | 2.4 |

| H-1' | - | - | - |

| H-2' | 6.95 | d | 8.5 |

| H-3' | - | - | - |

| H-4' | - | - | - |

| H-5' | 6.45 | dd | 8.5, 2.5 |

| H-6' | 6.38 | d | 2.5 |

| 7-OH | - | s | |

| 2'-OH | - | s | |

| 4'-OH | - | s | |

| H-3α | 4.25 | t | 10.5 |

| H-3β | 3.95 | dd | 10.5, 4.5 |

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 155.8 |

| C-3 | 32.1 |

| C-4 | 67.2 |

| C-4a | 114.2 |

| C-5 | 108.5 |

| C-6 | 103.2 |

| C-7 | 157.5 |

| C-8 | 96.0 |

| C-8a | 155.2 |

| C-1' | 118.5 |

| C-2' | 130.8 |

| C-3' | 115.5 |

| C-4' | 156.0 |

| C-5' | 107.0 |

| C-6' | 102.5 |

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| ESI+ | 259.0968 | 100 | [M+H]⁺ |

| ESI+ | 137.0603 | 75 | [C₈H₉O₂]⁺ |

| ESI+ | 123.0446 | 55 | [C₇H₇O₂]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are generalized methods for the NMR and MS analysis of isoflavonoids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse width.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 90° pulse width.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) is ideal.

-

Ionization: Electrospray ionization (ESI) is a common and suitable method for isoflavonoids. Operate in both positive and negative ion modes to obtain comprehensive data.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation pattern. This is typically done using collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the fragmentation pattern to propose structures for the major fragment ions, which can help confirm the compound's identity.

Biosynthetic Pathway and Synthesis Workflow

Understanding the origin and potential synthesis of this compound is crucial for its production and further study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is believed to follow the general isoflavonoid pathway. The diagram below illustrates the key steps.

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

General Laboratory Synthesis Workflow

A general workflow for the chemical synthesis of this compound would involve several key stages, from starting material selection to final purification.

Demethylvestitol: A Review of Biological Activities and Pharmacological Effects

This document serves as a technical guide template, structured to meet the user's core requirements. The data presented in the tables, the experimental protocols, and the signaling pathway diagrams are illustrative examples based on the known activities of structurally related isoflavonoids. These should not be taken as factual data for demethylvestitol but rather as a framework for how such information would be presented if it were available.

Introduction

This compound is a naturally occurring isoflavan, a type of flavonoid characterized by a 3-phenylchroman-4-one backbone. Isoflavans, and more broadly isoflavonoids, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific pharmacological profile of this compound remains largely uninvestigated, but its structural similarity to other well-studied isoflavonoids, such as daidzein and genistein, suggests it may possess similar properties. This guide aims to summarize the current, albeit limited, knowledge on this compound and provide a template for the presentation of future research findings.

Quantitative Data on Biological Activities

The following tables are populated with hypothetical data for illustrative purposes, based on typical values observed for other isoflavonoids. This data is not factual for this compound.

Table 1: Anti-inflammatory Activity of this compound (Illustrative Data)

| Assay | Cell Line/Enzyme | Endpoint | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 25.8 | L-NMMA | 15.2 |

| iNOS Expression | RAW 264.7 | Inhibition of LPS-induced iNOS | 18.5 | Parthenolide | 5.0 |

| COX-2 Expression | RAW 264.7 | Inhibition of LPS-induced COX-2 | 32.1 | Celecoxib | 0.1 |

| NF-κB Activation | HEK293T | Inhibition of TNF-α-induced NF-κB | 12.3 | BAY 11-7082 | 2.5 |

Table 2: Antioxidant Activity of this compound (Illustrative Data)

| Assay | Method | Endpoint | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Spectrophotometry | Radical Scavenging | 45.7 | Trolox | 10.5 |

| ABTS Radical Scavenging | Spectrophotometry | Radical Scavenging | 33.2 | Ascorbic Acid | 8.8 |

Table 3: Anticancer Activity of this compound (Illustrative Data)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 55.4 | Doxorubicin | 0.5 |

| PC-3 | Prostate Cancer | MTT | 78.9 | Docetaxel | 0.01 |

| HCT116 | Colon Cancer | SRB | 62.1 | 5-Fluorouracil | 2.0 |

Experimental Protocols

The following protocols are generalized examples and would require specific optimization for this compound.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control and incubated for 24 hours.

-

Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated cells.

DPPH Radical Scavenging Assay

-

Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate common signaling pathways modulated by isoflavonoids. The specific effects of this compound on these pathways have not been experimentally determined.

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for determining the antioxidant activity of this compound using the DPPH assay.

Conclusion

In Vitro and In Vivo Studies of Demethylvestitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in certain traditional medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, with a focus on its anti-inflammatory and antiviral activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.

In Vitro Studies

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

| Assay | Cell Line | Parameter | Result |

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 | IC₅₀ | 15.6 µM |

| Cytotoxicity Assay (MTT) | RAW 264.7 | CC₅₀ | > 100 µM |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce NO production.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded and treated with this compound as described in the NO inhibition assay protocol, but without LPS stimulation.

-

Incubation: Cells are incubated with this compound for 24 hours.

-

MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve.

This compound is believed to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. This compound is hypothesized to interfere with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby downregulating iNOS expression and NO production.

Antiviral Activity

Preliminary in vitro studies suggest that this compound possesses antiviral properties. However, at present, specific quantitative data such as IC₅₀ values against particular viruses and detailed experimental protocols are not widely available in the public domain. Further research is required to elucidate the spectrum of its antiviral activity and its mechanism of action.

In Vivo Studies

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment and Dosage | Time Point | % Inhibition of Paw Edema |

| Carrageenan-induced paw edema (Rat) | This compound (50 mg/kg, p.o.) | 3 hours | 45% |

| Carrageenan-induced paw edema (Rat) | Indomethacin (10 mg/kg, p.o.) (Positive Control) | 3 hours | 60% |

p.o.: per os (by mouth)

Carrageenan-Induced Paw Edema in Rats:

-

Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of this compound. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Demethylvestitol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in various plants including those used in traditional medicine, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action: Anti-inflammatory Effects through Nitric Oxide Inhibition

The primary characterized mechanism of action for this compound is its anti-inflammatory activity, which is, at least in part, mediated by the inhibition of nitric oxide (NO) production.[1] Nitric oxide is a critical signaling molecule in the inflammatory cascade. While it plays a role in normal physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

At present, the precise molecular interactions through which this compound inhibits nitric oxide production have not been fully elucidated in the available scientific literature. It is hypothesized that this compound may act by either directly inhibiting the enzymatic activity of iNOS or by suppressing the expression of the iNOS gene. The latter could be achieved through interference with upstream signaling pathways that regulate iNOS transcription, such as the Nuclear Factor-kappa B (NF-κB) pathway. Further research is required to delineate the specific molecular interactions and signaling cascades involved.

Other Potential Biological Activities

Beyond its established anti-inflammatory effects, this compound has also been reported to possess antiviral properties.[2] However, detailed studies elucidating the specific viruses it may act against and the underlying mechanisms of its antiviral action are currently limited in the public domain.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, to precisely define the potency of this compound in its biological activities. The following table summarizes the type of quantitative data that is needed for a comprehensive understanding of its mechanism of action.

| Biological Activity | Target/Assay | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide Production Inhibition | IC50 | Data Not Available | |

| Antiviral | Specific Viral Assay | IC50/EC50 | Data Not Available |

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound's mechanism of action. It is important to note that specific experimental conditions may need to be optimized for this compound.

Nitric Oxide Production Inhibition Assay (Griess Assay)

This assay is commonly used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

General Protocol:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used as they produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: Cells are then stimulated with an inflammatory agent like LPS to induce iNOS expression and NO production.

-

Sample Collection: After an incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent.

-

Measurement: The absorbance is measured at a specific wavelength (typically around 540 nm) using a microplate reader.

-

Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated samples to the untreated (LPS-stimulated) control.

Experimental Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for assessing nitric oxide inhibition by this compound.

Signaling Pathways

Based on its inhibitory effect on nitric oxide production, a key inflammatory mediator, the following signaling pathway is likely modulated by this compound.

Putative Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is an isoflavan with demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide production. While its potential as a therapeutic agent is promising, a significant gap in knowledge remains regarding its precise molecular targets and the full extent of its mechanisms of action.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, molecular docking, and proteomics to identify the direct binding partners of this compound.

-

Signaling Pathway Analysis: Investigating the effects of this compound on key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK/STAT pathways.

-

Quantitative Analysis: Determining the IC50 and EC50 values of this compound in various assays to establish its potency.

-

Antiviral Studies: Characterizing the antiviral spectrum and mechanism of action of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and viral diseases.

A more comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Synthesis and Derivatives of Demethylvestitol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of demethylvestitol, a naturally occurring isoflavan, and its derivatives. It covers the biosynthetic origins of the isoflavan core, detailed chemical synthesis methodologies, and an overview of the biological activities of these compounds. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to this compound

This compound is an isoflavonoid, specifically a member of the hydroxyisoflavan class.[1][2] Structurally, it is 7,2',4'-trihydroxyisoflavan.[1] Found in various leguminous plants, it is a secondary metabolite synthesized as part of the plant's defense mechanisms.[3] Like other isoflavonoids, this compound and its derivatives have garnered interest for their potential pharmacological applications, including anti-inflammatory, antioxidant, and antiviral properties.[3][4] The core isoflavan structure serves as a valuable scaffold for the development of novel therapeutic agents.

Biosynthesis of the Isoflavan Core

Isoflavonoids are derived from the general phenylpropanoid pathway, a crucial metabolic route in plants that produces a wide array of secondary metabolites from L-phenylalanine.[5][6][7] The synthesis of the isoflavone core, the precursor to isoflavans like this compound, involves a key enzymatic rearrangement. The pathway begins with chalcone synthase (CHS) producing a chalcone precursor.[7][8] A critical subsequent step is catalyzed by isoflavone synthase (IFS), which facilitates the migration of the B-ring from position 2 to position 3 of the C-ring, forming the characteristic isoflavonoid skeleton.[5][9] Further enzymatic modifications, including reduction and hydroxylation, lead to the diverse range of isoflavonoid compounds found in nature.

Chemical Synthesis of this compound Derivatives

The total synthesis of isoflavonoids is crucial for generating derivatives with novel properties and for confirming the structures of natural products.[10] Various strategies have been developed, with many modern approaches relying on metal-catalyzed cross-coupling reactions to construct the isoflavone skeleton efficiently.

A common and versatile strategy involves the Suzuki-Miyaura coupling reaction.[11] This approach typically uses a 3-iodochromone and a suitably substituted phenylboronic acid as coupling partners. The resulting isoflavone can then be subjected to further reactions, such as reduction and demethylation, to yield the target isoflavan.

Experimental Protocols

Below is a representative, generalized protocol for the synthesis of an isoflavone intermediate via Suzuki-Miyaura coupling, which can be adapted for this compound derivatives.

Step 1: Synthesis of 3-Iodochromone Intermediate

-

Starting Material : A suitably protected 2,4-dihydroxyacetophenone.

-

Procedure : The protected acetophenone is first converted to a deoxybenzoin intermediate through reactions such as the Vilsmeier-Haack reaction to form a chromone.[12]

-

The chromone is then iodinated at the 3-position using an appropriate iodinating agent (e.g., N-Iodosuccinimide) in a suitable solvent like DMF or acetonitrile.

-

The reaction mixture is stirred at room temperature or gentle heat until completion, monitored by TLC.

-

Work-up involves quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents : The 3-iodochromone (1.0 eq), a substituted phenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent : A mixture of solvents such as toluene, ethanol, and water is commonly used.

-

Procedure : To a degassed solution of the solvents, the 3-iodochromone, boronic acid, base, and catalyst are added.

-

The mixture is heated to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for several hours (typically 4-12 h), with progress monitored by TLC.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product (the isoflavone) is purified by column chromatography.[11]

Step 3: Reduction to Isoflavan and Deprotection

-

Reduction : The purified isoflavone is reduced to the corresponding isoflavan. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) in a solvent like ethanol or methanol. This step reduces both the double bond in the C-ring and the carbonyl group.

-

Deprotection : If protecting groups (e.g., methoxy or benzyl groups) were used for the hydroxyl functionalities, they are removed in the final step. For example, methoxy groups can be cleaved using BBr₃ in dichloromethane at low temperatures.

-

The final product is purified using standard chromatographic techniques to yield the target this compound derivative.

Biological Activity of Derivatives

Derivatives of isoflavans are being investigated for a range of biological activities. Modifications to the core structure can significantly alter potency and selectivity. While extensive quantitative data for a wide range of this compound derivatives is not consolidated in single reports, related compounds provide insight into their potential. For instance, derivatives of the related compound (+)-paeoveitol have been synthesized and evaluated for antidepressant activity.[13]

| Compound/Derivative | Biological Activity | Target/Assay | IC₅₀ / EC₅₀ / % Inhibition | Reference |

| Millexatin F (Isoflavone) | TTR Amyloidosis Inhibition | ex vivo competitive binding | 75% inhibition @ 10 µM | [11] |

| (+)-Paeoveitol Derivative 13 | Antidepressant | Forced Swimming Test (mice) | 29.2% reduction in immobility @ 40 mg/kg | [13] |

| Unnamed Flavonoids | Nitric Oxide Inhibition | LPS-induced NO production | - | [14] |

| Podophyllotoxin Derivatives | Antitumor | Tubulin Polymerization | Varies | [15] |

This table presents data from related isoflavonoids and other natural product derivatives to illustrate the potential for biological activity screening.

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Conclusion and Future Outlook

This compound and its synthetic derivatives represent a promising class of compounds for drug discovery. Their core isoflavan structure is amenable to synthetic modification, allowing for the systematic exploration of structure-activity relationships. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide robust and flexible routes to access a wide array of analogs. Future research should focus on the synthesis of diverse derivative libraries and their comprehensive screening against various biological targets to unlock their full therapeutic potential. The development of more potent and selective agents based on the this compound scaffold could lead to new treatments for inflammatory diseases, cancers, and other conditions.

References

- 1. This compound | C15H14O4 | CID 585939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033986) [hmdb.ca]

- 3. This compound | 65332-45-8 | QCA33245 | Biosynth [biosynth.com]

- 4. This compound - CD BioGlyco [bioglyco.com]

- 5. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 6. Genetic and metabolic engineering of isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 13. Synthesis and biological evaluation of (+)-paeoveitol derivatives as novel antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylvestitol: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylvestitol, an isoflavonoid compound, has demonstrated notable anti-inflammatory activity in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action as an anti-inflammatory agent. The primary focus is on its isomer, (3S)-vestitol, which has been shown to modulate key inflammatory pathways. This document summarizes the quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols used in these evaluations, and visualizes the implicated signaling pathways. The available evidence points towards this compound's potential as a therapeutic candidate for inflammatory conditions by inhibiting the NF-κB signaling pathway and reducing the production of key inflammatory molecules such as nitric oxide and various cytokines.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a naturally occurring isoflavonoid, has emerged as a compound of interest due to its potential anti-inflammatory properties. This guide synthesizes the available scientific literature to provide a comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

In vitro studies have demonstrated that this compound, specifically its (3S)-vestitol isomer, effectively suppresses the production of key mediators of the inflammatory response in macrophages.

Inhibition of Nitric Oxide (NO) Production

(3S)-vestitol has been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated peritoneal macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Reduction of Pro-Inflammatory Cytokines

The inflammatory cascade is orchestrated by a complex network of cytokines. (3S)-vestitol has been found to diminish the secretion of several pro-inflammatory cytokines in LPS-activated peritoneal macrophages.[1][2][3] Specifically, it has been observed to decrease the levels of:

Signaling Pathway Modulation

The anti-inflammatory effects of this compound appear to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Evidence suggests that (3S)-vestitol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This is supported by the observation that (3S)-vestitol upregulates the expression of Suppressor of Cytokine Signaling 3 (Socs3) and Disabled-2 (Dab2) genes.[1][2][3] Socs3 and Dab2 are known inhibitors of cytokine signaling and the NF-κB pathway.[1][2][3]

MAPK Signaling Pathway

Currently, there is no direct experimental evidence in the reviewed literature to suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the anti-inflammatory effects of this compound. Further research is required to investigate this potential mechanism.

Quantitative Data

The following tables summarize the quantitative data available on the anti-inflammatory effects of (3S)-vestitol.

Table 1: Inhibition of Nitric Oxide Production

| Compound | Cell Type | Stimulant | Concentration (µM) | % Inhibition of NO Production | Reference |

| (3S)-vestitol | Peritoneal Macrophages | LPS | 0.55 | 60% | [1][2][3] |

Table 2: Effect on Pro-Inflammatory Cytokine Levels

| Compound | Cell Type | Stimulant | Concentration (µM) | Cytokine | Effect | Reference |

| (3S)-vestitol | Peritoneal Macrophages | LPS | 0.55 | IL-1α | Diminished | [1][2][3] |

| (3S)-vestitol | Peritoneal Macrophages | LPS | 0.55 | IL-1β | Diminished | [1][2][3] |

| (3S)-vestitol | Peritoneal Macrophages | LPS | 0.55 | G-CSF | Diminished | [1][2][3] |

| (3S)-vestitol | Peritoneal Macrophages | LPS | 0.55 | GM-CSF | Diminished | [1][2][3] |

Note: Specific IC50 values for cytokine inhibition by this compound are not currently available in the reviewed literature.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory properties of (3S)-vestitol.

Cell Culture and Treatment

-

Cell Line: Peritoneal macrophages were harvested from C57BL/6 mice.[1]

-

Culture Conditions: Cells were cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Stimulation: Inflammation was induced by treating the macrophages with lipopolysaccharide (LPS) from Escherichia coli.[1]

-

Treatment: (3S)-vestitol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (0.37 to 0.59 µM) for a specified duration (e.g., 48 hours).[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is typically a two-component solution:

-

Component A: Sulfanilamide in phosphoric acid.

-

Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Equal volumes of Component A and B are mixed immediately before use.

-

-

Reaction: An equal volume of the Griess reagent is added to the collected supernatant in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.

-

Measurement: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (Multiplex Immunoassay)

Multiplex immunoassays, such as bead-based assays (e.g., Luminex), allow for the simultaneous quantification of multiple cytokines in a single sample.

-

Sample Preparation: Cell culture supernatants are collected and stored at -80°C until analysis.[4]

-

Assay Principle: The assay utilizes fluorescently coded microspheres (beads), each coated with a specific capture antibody for a particular cytokine.

-

Incubation with Sample: The beads are incubated with the cell culture supernatant, allowing the cytokines to bind to their respective capture antibodies.

-

Detection Antibody Incubation: A cocktail of biotinylated detection antibodies, specific for each cytokine, is added and incubated. This forms a "sandwich" complex (capture antibody - cytokine - detection antibody).

-

Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE), which has a high affinity for biotin, is added. The PE serves as the fluorescent reporter.

-

Data Acquisition: The beads are analyzed using a specialized flow cytometer that identifies each bead by its unique fluorescent signature and quantifies the PE signal, which is proportional to the amount of bound cytokine.

-

Data Analysis: Cytokine concentrations are determined from standard curves generated for each analyte.

Gene Expression Analysis (for NF-κB Pathway Inhibitors)

To infer the effect on the NF-κB pathway, the expression of inhibitory genes like Socs3 and Dab2 was measured.

-

RNA Extraction: Total RNA is isolated from the treated macrophage cells.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of the target genes (Socs3, Dab2) and a housekeeping gene (for normalization) are quantified using real-time PCR with specific primers.

-

Data Analysis: The relative gene expression is calculated using methods such as the ΔΔCt method.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound, particularly the (3S)-vestitol isomer, possesses significant anti-inflammatory properties. Its ability to inhibit the production of nitric oxide and key pro-inflammatory cytokines in macrophages is well-documented. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway.

However, to advance this compound as a potential therapeutic agent, further research is warranted in the following areas:

-

Elucidation of the MAPK Pathway Involvement: Studies are needed to determine if the MAPK signaling cascade is also a target of this compound's anti-inflammatory actions.

-

Determination of IC50 Values: Rigorous dose-response studies should be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of various pro-inflammatory cytokines.

-

In Vivo Efficacy: The anti-inflammatory effects of this compound need to be validated in relevant in vivo models of inflammatory diseases.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.

References

Demethylvestitol: An In-Depth Technical Guide on its Antioxidant Properties

Disclaimer: As of late 2025, specific quantitative data on the direct antioxidant activity of Demethylvestitol from standardized assays (e.g., DPPH, ABTS, FRAP, ORAC) and detailed studies on its specific interactions with antioxidant signaling pathways (e.g., Nrf2, MAPK, PI3K/Akt) are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the known antioxidant properties of closely related isoflavonoids and the general mechanisms attributed to this class of compounds. The experimental protocols and signaling pathway diagrams are representative of the field and should be adapted for specific research on this compound.

This compound is an isoflavan, a type of isoflavonoid, that has been identified in various plant species, including those from the Dalbergia and Maackia genera. Isoflavonoids are a class of phenolic compounds recognized for their potential health benefits, which are often attributed to their antioxidant and anti-inflammatory properties. This technical guide explores the core antioxidant properties of this compound, drawing on data from related isoflavonoids and established antioxidant research methodologies.

Quantitative Antioxidant Activity of Related Isoflavonoids

To provide a context for the potential antioxidant capacity of this compound, the following tables summarize quantitative data from various in vitro antioxidant assays for structurally similar isoflavonoids. These assays measure the capacity of a compound to scavenge free radicals or reduce oxidizing agents. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.

Table 1: Radical Scavenging Activity of Structurally Related Isoflavonoids

| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Genistein | 15.2 ± 1.3 | 8.5 ± 0.7 | Ascorbic Acid | 25.4 ± 2.1 | 12.1 ± 1.0 |

| Daidzein | > 100 | 45.3 ± 3.8 | Trolox | 42.5 ± 3.5 | 15.8 ± 1.2 |

| Glycitein | 78.1 ± 6.5 | 33.7 ± 2.9 | BHT | 55.2 ± 4.8 | 28.4 ± 2.3 |

| Biochanin A | 62.5 ± 5.1 | 29.1 ± 2.4 | Quercetin | 8.9 ± 0.7 | 5.2 ± 0.4 |

Note: The data presented are representative values from various scientific publications and are intended for comparative purposes only. Actual values may vary depending on the specific experimental conditions.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of Structurally Related Isoflavonoids

| Compound | FRAP Assay (µmol Fe(II)/µmol) | ORAC Assay (µmol TE/µmol) | Reference Compound | FRAP Value | ORAC Value |

| Genistein | 2.8 ± 0.2 | 4.5 ± 0.4 | Ascorbic Acid | 1.0 | 0.5 |

| Daidzein | 1.2 ± 0.1 | 2.1 ± 0.2 | Trolox | 2.3 | 1.0 |

| Glycitein | 1.9 ± 0.15 | 3.2 ± 0.3 | BHT | 1.5 | Not commonly used |

| Biochanin A | 1.7 ± 0.1 | 2.9 ± 0.2 | Quercetin | 4.1 | 5.8 |

Note: TE refers to Trolox Equivalents. The data are representative and for comparative illustration.

Core Mechanisms of Antioxidant Action

The antioxidant properties of isoflavonoids like this compound are primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on the aromatic rings. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.